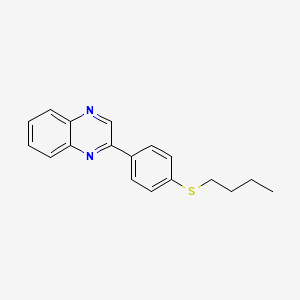
Quinoxaline, 2-(4-(butylthio)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 2-(4-(butylthio)phenyl)- is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused with a pyrazine ringQuinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-(butylthio)phenyl)-, the synthetic route may involve the reaction of 2-(4-(butylthio)phenyl)-1,2-diaminobenzene with a suitable diketone under acidic or basic conditions . Common solvents used in these reactions include ethanol, acetic acid, and tetrahydrofuran (THF). Catalysts such as pyridine can also be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to improve efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
Quinoxaline, 2-(4-(butylthio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
科学研究应用
Quinoxaline, 2-(4-(butylthio)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
作用机制
The mechanism of action of Quinoxaline, 2-(4-(butylthio)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA synthesis or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
相似化合物的比较
Quinoxaline, 2-(4-(butylthio)phenyl)- can be compared with other similar compounds such as quinoline, quinazoline, and phthalazine. While all these compounds share a heterocyclic structure, their biological activities and applications can vary significantly:
Quinoline: Known for its antimalarial and antibacterial properties.
Quinazoline: Studied for its anticancer and anti-inflammatory activities.
Phthalazine: Investigated for its potential as an antitumor and antimicrobial agent.
Quinoxaline, 2-(4-(butylthio)phenyl)- stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity.
属性
CAS 编号 |
53066-82-3 |
|---|---|
分子式 |
C18H18N2S |
分子量 |
294.4 g/mol |
IUPAC 名称 |
2-(4-butylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C18H18N2S/c1-2-3-12-21-15-10-8-14(9-11-15)18-13-19-16-6-4-5-7-17(16)20-18/h4-11,13H,2-3,12H2,1H3 |
InChI 键 |
UGJAMIHTZHXHTA-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


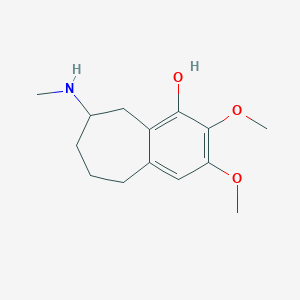
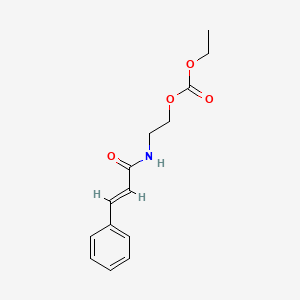
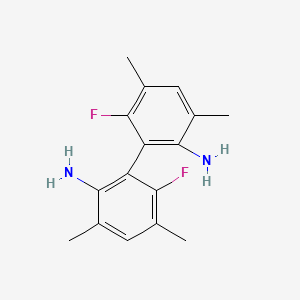
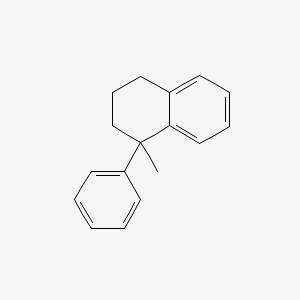
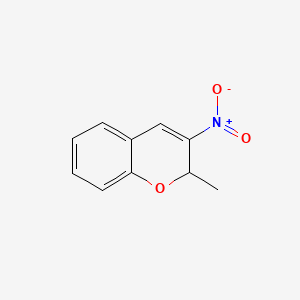
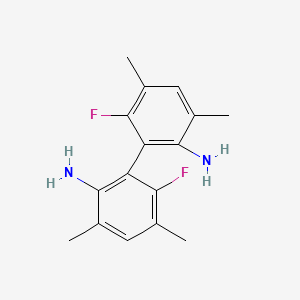
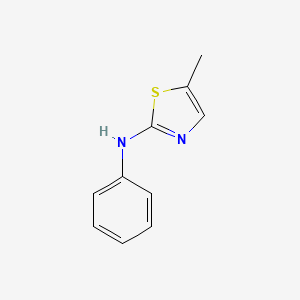

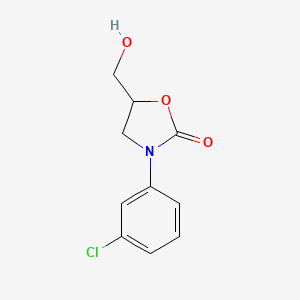
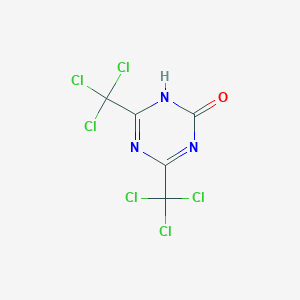
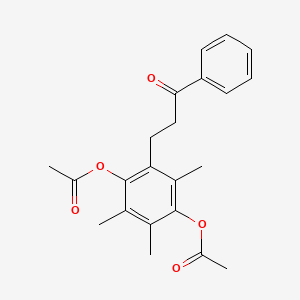
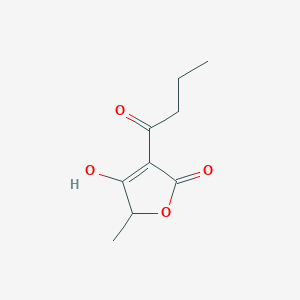
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
